Indopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indopine: is a compound with the molecular formula C23H28N2 and a molecular weight of 332.482 Da . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various industries, including pharmaceuticals, perfumery, adhesives, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indopine can be synthesized through various methods, including the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation . The preparation of indole derivatives often involves the use of sodium carbonate and sodium persulfate as reagents .
Industrial Production Methods: Industrial production of this compound involves the extraction of oleo pine resin from pine trees, which is then processed to obtain gum turpentine oil and gum rosin . These derivatives are further refined to produce this compound and its related compounds.
Chemical Reactions Analysis
Types of Reactions: Indopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like sodium persulfate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium persulfate, sodium carbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed: The major products formed from these reactions include various indole derivatives, which are significant in pharmaceuticals and other industries .
Scientific Research Applications
Indopine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in treating cancer, microbial infections, and other disorders.
Industry: Utilized in the production of adhesives, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of indopine involves its interaction with specific molecular targets and pathways. This compound acts on various receptors and enzymes, modulating their activity to exert its effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Indopine can be compared with other indole derivatives, such as:
Serotonin: A neurotransmitter with a similar indole structure, involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Vinblastine: An anticancer agent with an indole moiety.
Uniqueness: this compound is unique due to its specific molecular structure and the range of applications it has in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research and industry .
Properties
CAS No. |
3569-26-4 |
---|---|
Molecular Formula |
C23H28N2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H28N2/c1-2-6-19(7-3-1)12-15-25-16-13-20(14-17-25)10-11-21-18-24-23-9-5-4-8-22(21)23/h1-9,18,20,24H,10-17H2 |
InChI Key |
PKONSPWBWMIPAF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.